An In-Depth Technical Guide to 6-Nitroso-2H-chromen-2-one
An In-Depth Technical Guide to 6-Nitroso-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive overview of 6-Nitroso-2H-chromen-2-one, a heterocyclic compound featuring a coumarin scaffold functionalized with a nitroso group. The document is structured to serve researchers, medicinal chemists, and drug development professionals by elucidating the molecule's nomenclature, synthesis, chemical reactivity, and biological potential. We will delve into the systematic naming conventions, present detailed synthetic protocols, and explore the mechanistic underpinnings of its reactivity. Furthermore, this guide synthesizes current knowledge on its biological activities, particularly its role as an enzyme inhibitor, and discusses its potential applications in therapeutic discovery. Emphasis is placed on experimental causality, self-validating protocols, and rigorous safety considerations essential for laboratory handling.
Nomenclature and Structural Elucidation
The foundation of understanding any chemical entity lies in its precise nomenclature and structure. The topic compound, commonly referred to as 6-Nitroso-1,2-benzopyrone, is systematically named based on the IUPAC conventions for fused heterocyclic systems.
The Coumarin Scaffold
The core of the molecule is a coumarin ring. Coumarin is the common name for a benzopyrone, which consists of a benzene ring fused to an α-pyrone ring.[1][2] According to IUPAC, the preferred name for this scaffold is 2H-1-benzopyran-2-one or, more commonly, 2H-chromen-2-one .[1] The numbering of the chromen-2-one system is critical for unambiguously defining the position of substituents. The numbering begins with the oxygen atom at position 1 and proceeds counter-clockwise around the heterocyclic ring and then through the fused benzene ring.
Caption: IUPAC Numbering of the 2H-chromen-2-one Scaffold.
Systematic Name and Identifiers
With the nitroso (-N=O) group substituted at the 6th position of the chromen-2-one ring, the correct IUPAC name for the compound is 6-nitroso-2H-chromen-2-one .[3] This nomenclature provides a precise structural definition, superseding the semi-systematic name 6-Nitroso-1,2-benzopyrone.
| Identifier | Value | Source |
| IUPAC Name | 6-nitroso-2H-chromen-2-one | [3] |
| Synonyms | 6-Nitroso-1,2-benzopyrone, 6-nitrosochromen-2-one | [3][4] |
| CAS Number | 130506-22-8 | [3][4] |
| Molecular Formula | C₉H₅NO₃ | [3][4] |
| Molecular Weight | 175.14 g/mol | [3][4] |
Synthesis and Purification
The synthesis of 6-nitroso-2H-chromen-2-one is typically achieved through electrophilic aromatic substitution on a pre-existing, activated coumarin derivative. The most direct pathway involves the nitrosation of 6-amino-2H-chromen-2-one.
Principle of Synthesis
The reaction proceeds via the formation of a nitrosating agent, commonly nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) then attacks the electron-rich benzene ring of the 6-aminocoumarin, primarily at the position para to the strongly activating amino group. Subsequent oxidation yields the target C-nitroso compound. An alternative route involves the direct oxidation of 6-aminocoumarin using appropriate oxidizing agents.[3]
Caption: General Synthetic Workflow for 6-nitroso-2H-chromen-2-one.
Experimental Protocol: Synthesis from 6-Aminocoumarin
This protocol describes a representative procedure. Causality Note: The low temperature is critical to prevent the decomposition of nitrous acid and to control the exothermic reaction.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 6-amino-2H-chromen-2-one in a 2M aqueous solution of hydrochloric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.
-
Nitrosating Agent Preparation: Separately, prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in deionized water.
-
Reaction: Add the sodium nitrite solution dropwise to the cooled aminocoumarin solution over 30 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cautiously quench the reaction by adding a saturated solution of urea to destroy excess nitrous acid. Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-nitroso-2H-chromen-2-one.
Chemical Reactivity and Biological Activity
The unique chemical properties of 6-nitroso-2H-chromen-2-one arise from the interplay between the reactive nitroso group and the biologically significant coumarin scaffold.
Reactivity of the Nitroso Group
Nitrosoarenes are a chemically versatile class of compounds.[5][6] The nitroso group can act as both an electrophile and a nucleophile, allowing it to participate in a wide array of chemical transformations.[6] It is readily reduced to the corresponding amine (6-aminocoumarin) or oxidized to a nitro group (6-nitrocoumarin). This redox activity is central to its biological effects, as it can participate in cellular redox cycling. Furthermore, the electrophilic nature of the nitroso carbon makes it susceptible to attack by biological nucleophiles, such as the thiol groups of cysteine residues in proteins, which can lead to covalent modification and enzyme inhibition.[7]
Biological Significance and Therapeutic Potential
The coumarin framework is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological properties, including anticoagulant, antimicrobial, antioxidant, and anticancer activities.[8][9][10][11] The introduction of a nitroso group at the C6-position adds a highly reactive functional handle that can modulate these activities and introduce new mechanisms of action.
Specific research has indicated that 6-nitroso-1,2-benzopyrone exhibits significant biological activity.[3] It has been identified as an inhibitor of certain enzymatic processes and has been shown to bind to the DNA-recognizing domain of ADP-ribose transferase proteins, suggesting a potential role in the regulation of DNA repair and cellular signaling pathways.[3] The broader class of nitrosoarenes has been investigated for a multitude of therapeutic applications, from antiviral and antibacterial agents to inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy.[5][6]
Caption: Potential Therapeutic Applications of 6-nitroso-2H-chromen-2-one.
Safety, Handling, and Storage
Given the reactivity of the nitroso group, and the known carcinogenicity of many N-nitroso compounds, 6-nitroso-2H-chromen-2-one must be handled with appropriate caution.[12][13][14]
Toxicological Considerations
While C-nitroso compounds are generally less studied for carcinogenicity than N-nitrosamines, their high reactivity warrants a conservative approach to handling. Many nitrosoarenes are known to be toxic and can generate reactive oxygen species (ROS), leading to oxidative stress.[6] Assume the compound is toxic and mutagenic in the absence of specific data.
Safe Handling Protocol
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][15]
-
Personal Protective Equipment (PPE): Wear standard PPE at all times, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[12][15]
-
Weighing and Transfers: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers and weigh the compound in a tared, sealed container.
-
Spill Management: In case of a spill, decontaminate the area immediately. For small spills, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[16]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 20 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage and Disposal
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of all waste materials (unused compound, contaminated PPE, and glassware) in accordance with local, state, and federal hazardous waste regulations.
Conclusion and Future Directions
6-Nitroso-2H-chromen-2-one is a fascinating molecule that merges the well-established biological relevance of the coumarin scaffold with the potent chemical reactivity of the nitroso group. Its systematic synthesis and demonstrated bioactivity as an enzyme inhibitor make it a compound of significant interest for drug discovery and chemical biology.
Future research should focus on several key areas:
-
Comprehensive Profiling: A full toxicological and pharmacological profiling is necessary to better understand its safety and therapeutic window.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which it inhibits enzymes and interacts with proteins will be crucial for its rational development.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications on both the coumarin ring and potentially the nitroso group could lead to derivatives with enhanced potency, selectivity, and improved safety profiles.
-
Exploration of New Targets: Screening 6-nitroso-2H-chromen-2-one against a broader range of biological targets, particularly in oncology and infectious diseases, may uncover novel therapeutic applications.
This guide provides a foundational framework for researchers to safely and effectively work with this promising compound, paving the way for future discoveries.
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